
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide is a chemical compound known for its unique structure and properties It is characterized by a cyclopentylidene ring substituted with four methyl groups and a nitramide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide typically involves the reaction of a suitable precursor with nitramide. One common method includes the hydrolysis of potassium nitrocarbamate, which yields nitramide as a product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity compounds.
化学反応の分析
Types of Reactions
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitramide group to other functional groups.
Substitution: The compound can participate in substitution reactions where the nitramide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学的研究の応用
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide has several scientific research applications:
Chemistry: It is used as a model compound to study steric effects and reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism by which N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric interactions. The pathways involved include the accommodation of front strain along the C=N double bond, which affects the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
N-(2,2,5,5-Tetramethylcyclopentylidene)-4-amino-3,5-dimethylphenol: Another sterically congested molecule with similar structural properties.
Uniqueness
N-(2,2,5,5-Tetramethylcyclopentylidene)nitramide is unique due to its highly sterically congested structure, which influences its chemical reactivity and potential applications. The presence of four methyl groups on the cyclopentylidene ring creates significant steric strain, making it an interesting subject for studying steric effects in chemical reactions.
特性
CAS番号 |
92807-09-5 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
N-(2,2,5,5-tetramethylcyclopentylidene)nitramide |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-6-9(3,4)7(8)10-11(12)13/h5-6H2,1-4H3 |
InChIキー |
OGHNMUWIDMZQDA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C1=N[N+](=O)[O-])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
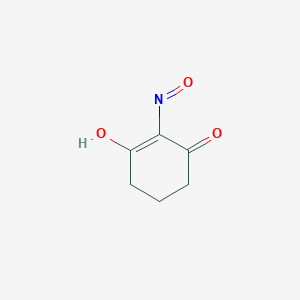
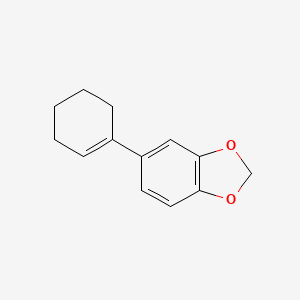

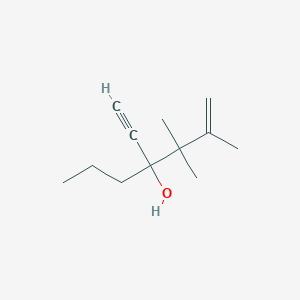
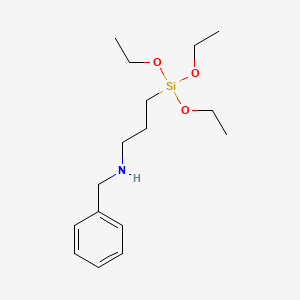
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
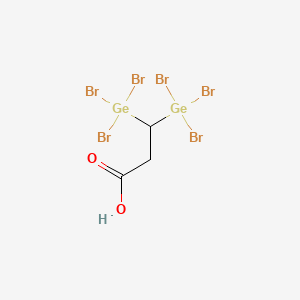
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)
